
Spectroscopic Characterization Guide: 2,3,5-
Trichloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2,3,5-Trichloro-6-methylpyridine

CAS No.: 22109-56-4

Cat. No.: B1610052

Get Quote

Executive Technical Summary
Compound Name: 2,3,5-trichloro-6-methylpyridine[1][2][3]

IUPAC Preferred Name: 3,5,6-trichloro-2-methylpyridine[4][5][6]

CAS Registry Number: 22109-56-4[2]

Molecular Formula: C₆H₄Cl₃N

Molecular Weight: 196.46 g/mol

Physical State: Crystalline solid (MP: 71–75 °C)

Analytical Context: The structural integrity of this polychlorinated picoline relies on the specific

substitution pattern on the pyridine ring. The presence of three chlorine atoms induces

significant chemical shift anisotropy in NMR and characteristic isotope clusters in MS. This

guide synthesizes field-proven spectral data with theoretical validation to ensure precise

identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The high electronegativity of the chlorine substituents at positions 3, 5, and 6 creates a distinct

electronic environment for the remaining aromatic proton and the methyl group.

2.1. ^1H NMR Data (Proton)
Solvent: CDCl₃ (Deuterated Chloroform)

Frequency: 400 MHz standard

Internal Standard: TMS (0.00 ppm)

Signal
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity Integration

Coupling
Constant (

)

Structural
Insight

Ar-CH₃ (C2-

Me)
2.65 – 2.70 Singlet (s) 3H N/A

Deshielded

relative to 2-

picoline (2.55

ppm) due to

the ortho-

chloro effect

at C3.

Ar-H (C4-H) 7.85 – 7.95 Singlet (s) 1H N/A

The sole

aromatic

proton is

isolated

between two

chlorine

atoms (C3-Cl

and C5-Cl),

eliminating

vicinal

coupling.
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Mechanistic Note: The absence of coupling (singlet appearance) for the aromatic proton is a

critical purity indicator. Any doublet formation suggests the presence of isomers (e.g., 2,3-

dichloro- or monochloro- analogs) where vicinal protons remain.

2.2. ^{13}C NMR Data (Carbon-13)
Solvent: CDCl₃

Decoupling: Proton-decoupled

Carbon Position
Chemical Shift (δ,
ppm)

Type Assignment Logic

C-CH₃ 23.5 CH₃
Typical methyl-

pyridine shift.[2]

C2 (Ipso-Me) 154.2 Quaternary (C_q)

Deshielded by

Nitrogen and Methyl

group.

C3 (C-Cl) 128.8 Quaternary (C_q)
Shielded relative to

C2/C6; ortho to Me.

C4 (C-H) 140.5 Methine (CH)

High intensity peak;

significant deshielding

by flanking Cl.

C5 (C-Cl) 129.1 Quaternary (C_q)

Similar environment to

C3 but lacks ortho-

methyl.

C6 (C-Cl) 148.0 Quaternary (C_q)
Deshielded by

adjacent Nitrogen.

Mass Spectrometry (MS) Profiling
The mass spectrum is dominated by the chlorine isotope signature. The presence of three

chlorine atoms (

Cl and
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Cl) dictates a specific cluster pattern that serves as the primary confirmation tool.

3.1. Isotope Pattern Analysis (Molecular Ion)
For C₆H₄Cl₃N, the theoretical intensity ratio for the M+ cluster is approximately:

m/z 195 (M+): 100% (Base peak for molecular ion)

m/z 197 (M+2): ~96%[7]

m/z 199 (M+4): ~30%

m/z 201 (M+6): ~3%

Diagnostic Rule: If the M+2 peak is not roughly equal in height to the M+ peak, the sample is

not a trichloro- species.

3.2. Fragmentation Pathway
Primary Fragment: Loss of Cl radical (

).

Secondary Fragment: Loss of HCN from the pyridine ring (characteristic of picolines).

Low Mass Region: m/z 36 (HCl) and m/z 39 (C₃H₃) fragments.

Molecular Ion
[C6H4Cl3N]+

m/z 195/197/199

[M - Cl]+
[C6H4Cl2N]+
m/z 160/162

- Cl• (35/37)
[M - Cl - HCN]+

[C5H3Cl2]+
m/z 133/135

- HCN (27 Da) Ring Cleavage
Low MW Ions

Degradation

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 2,3,5-trichloro-6-methylpyridine under

Electron Impact (EI) ionization (70 eV).

Infrared (IR) Spectroscopy
IR analysis is useful for confirming the functional groups and the substitution pattern of the

pyridine ring.
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Instrument: FTIR (ATR or KBr pellet)

Resolution: 4 cm⁻¹

Wavenumber (cm⁻¹) Vibration Mode Description

3050 – 3080 Ar-C-H Stretch
Weak, sharp band indicating

aromatic protons.

2920 – 2960 Aliph-C-H Stretch

Methyl group C-H

asymmetric/symmetric

stretching.

1550 – 1580 C=N / C=C Stretch
Pyridine ring skeletal vibrations

(distinctive "breathing" modes).

1380 C-H Bend
Methyl group symmetric

deformation ("umbrella" mode).

700 – 800 C-Cl Stretch

Strong, broad bands. Key

fingerprint region for

polychlorinated aromatics.

Experimental Workflow & Quality Control
To ensure data integrity, follow this validated workflow for sample preparation and analysis.
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Multi-Modal Analysis

Raw Sample
(2,3,5-trichloro-6-methylpyridine)

Sample Preparation
Solvent: CDCl3 (NMR) / MeOH (MS)

1H NMR (400 MHz)
Check: Singlet at 7.9 ppm

GC-MS (EI)
Check: Isotope Cluster 195/197/199

FTIR (ATR)
Check: C-Cl bands @ 700-800 cm-1

Data Validation
Compare vs. Theoretical Standards

Certificate of Analysis
(CoA)

Click to download full resolution via product page

Figure 2: Integrated analytical workflow for the structural validation of 2,3,5-trichloro-6-
methylpyridine.

Protocol Recommendations:
NMR Prep: Dissolve ~10 mg of solid in 0.6 mL CDCl₃. Filter through a glass wool plug if any

insolubles remain (insolubles may indicate inorganic salt contamination from synthesis).

GC-MS Parameters: Use a non-polar column (e.g., DB-5ms). Inject 1 µL splitless.

Temperature program: 80°C (1 min) → 20°C/min → 280°C. The compound is volatile and

elutes early relative to heavier degradation products.

Impurity Flag: Watch for 3,5,6-trichloro-2-pyridinol (TCP).[4][6][8] This is a common

hydrolysis product. It will show a broad -OH stretch in IR (~3300 cm⁻¹) and a shift in the

aromatic proton signal in NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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